4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a chemical compound characterized by its unique structure, which includes a benzamide moiety linked to a 4-nitro-2,1,3-benzoxadiazol-5-yl group. This compound features a nitro group (-NO2) that enhances its properties for various applications, particularly in biological and chemical research. Its molecular formula is C13H10N4O3, and it has a molecular weight of approximately 270.25 g/mol.
The presence of the benzoxadiazole ring contributes to its photophysical properties, making it useful in fluorescence applications. The compound is typically synthesized in laboratories for research purposes and has garnered attention due to its potential biological activities.
These reactions are essential for modifying the compound for specific applications in drug development and material science.
Research indicates that 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide exhibits notable biological activities. It has been studied for its potential as:
Biological assays have demonstrated its effectiveness against various microbial strains, although detailed mechanisms of action remain to be fully elucidated.
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide typically involves the following steps:
These steps can vary based on specific laboratory protocols and desired yields.
The applications of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide are diverse:
Interaction studies involving 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide focus on its binding affinities with various targets:
Understanding these interactions is crucial for elucidating its mechanisms of action in biological systems.
Several compounds share structural similarities with 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Nitrobenzenamine | C6H6N2O2 | Simpler structure; no benzoxadiazole ring |
| 7-Nitrobenzofurazan | C7H4N2O3 | High sensitivity for zinc ions; different fluorescence properties |
| 2-Aminoethyl propanoate | C8H10N2O3 | Contains an aminoethyl group; different reactivity |
The uniqueness of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide lies in its combination of the benzoxadiazole moiety with an amide function. This dual functionality enhances its potential as both a fluorescent probe and a biologically active agent compared to simpler compounds that lack these features.